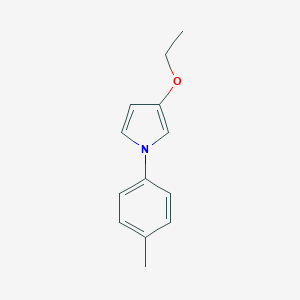
3-ethoxy-1-(p-tolyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethoxy-1-(p-tolyl)-1H-pyrrole, also known as this compound, is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Activity:
Recent studies have highlighted the potential of pyrrole derivatives, including 3-ethoxy-1-(p-tolyl)-1H-pyrrole, in the development of anticancer agents. Pyrrole compounds have shown activity against various cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells. For instance, compounds designed with pyrrole scaffolds have been reported to inhibit key kinases like CDK2 and EGFR, leading to cell cycle arrest and reduced cell proliferation .
Antibacterial Properties:
Pyrrole derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrrole ring can enhance antibacterial efficacy. For example, halogen substitutions have been associated with increased activity against resistant strains such as MRSA .
Material Science
Conductive Polymers:
this compound can be utilized in the synthesis of conductive polymers. The incorporation of ethoxy and p-tolyl groups into the pyrrole structure enhances the solubility and processability of the resulting polymers, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Synthetic Applications
Versatile Synthetic Intermediates:
The compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including cyclization and functionalization processes, leading to the formation of more complex molecules with diverse biological activities. For instance, it can be used in the synthesis of fused pyrrole compounds that demonstrate enhanced bioactivity against inflammatory mediators .
Case Studies
Propiedades
Número CAS |
141694-13-5 |
|---|---|
Fórmula molecular |
C13H15NO |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
3-ethoxy-1-(4-methylphenyl)pyrrole |
InChI |
InChI=1S/C13H15NO/c1-3-15-13-8-9-14(10-13)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3 |
Clave InChI |
BJLJIHPNYOENOH-UHFFFAOYSA-N |
SMILES |
CCOC1=CN(C=C1)C2=CC=C(C=C2)C |
SMILES canónico |
CCOC1=CN(C=C1)C2=CC=C(C=C2)C |
Sinónimos |
1H-Pyrrole,3-ethoxy-1-(4-methylphenyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















